2-methoxy-4-methyl-1-[3-(2-methylphenoxy)propoxy]benzene
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Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. It may also include the type of compound it is (e.g., anisole, ether, etc.) and its structural formula .
Synthesis Analysis
The synthesis analysis of a compound involves detailing the chemical reactions used to create it. This often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
The molecular structure analysis involves examining the 3D structure of the molecule. This can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with various reagents under different conditions .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, polarity, reactivity, etc .Safety And Hazards
properties
IUPAC Name |
2-methoxy-4-methyl-1-[3-(2-methylphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-9-10-17(18(13-14)19-3)21-12-6-11-20-16-8-5-4-7-15(16)2/h4-5,7-10,13H,6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQURWKCSGXYXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-[3-(2-methylphenoxy)propoxy]benzene |
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